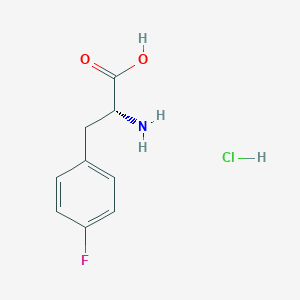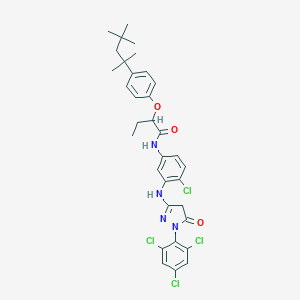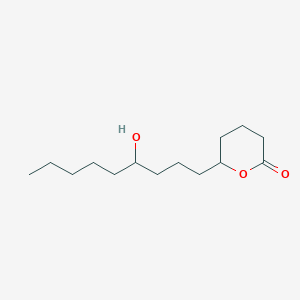
4-Fluoro-D-phenylalanine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of fluorinated phenylalanine derivatives, including 4-Fluoro-D-phenylalanine, often involves nucleophilic substitution reactions or isotopic exchange methods. For instance, the enantiospecific synthesis of 2-[18F]fluoro-L-phenylalanine was achieved through a three-step nucleophilic synthesis starting from [18F]fluoride, involving fluorination by isotopic exchange, removal of an activating formyl group, and hydrolysis of protecting groups (Castillo Meleán et al., 2011). Similarly, the synthesis of 4-Fluoro-β-(4-fluorophenyl)-L-phenylalanine was reported using asymmetric phase-transfer catalyzed alkylation, highlighting the role of catalysts in achieving high levels of enantioselectivity (Patterson et al., 2007).
Molecular Structure Analysis
The molecular structure of 4-Fluoro-D-phenylalanine hydrochloride and its derivatives has been studied using various spectroscopic techniques, including NMR. Such studies provide insights into the electronic environment and the impact of fluorine substitution on the amino acid's structure. For example, NMR studies of fluorophenylalanine-containing carbonic anhydrase revealed the incorporation of fluorinated amino acids into proteins and the adjustments in the tertiary structure of enzymes in response to inhibitor binding, demonstrating the structural implications of fluorine substitution (Gamcsik & Gerig, 1986).
Chemical Reactions and Properties
Fluorinated amino acids, including 4-Fluoro-D-phenylalanine, exhibit unique reactivity due to the presence of fluorine, which affects their chemical behavior in synthesis and enzymatic reactions. The presence of fluorine can influence the rate of non-enzymatic hydrolysis, as demonstrated in studies comparing the hydrolysis rates of L and D enantiomers of no-carrier-added 2-[18F]fluoromethyl-phenylalanine (Kersemans et al., 2010).
Wissenschaftliche Forschungsanwendungen
Results : Studies have shown that the incorporation of fluorinated amino acids like 4-Fluoro-D-phenylalanine can enhance the stability and alter the biological activity of peptides and proteins .
Results : The fluorine atom’s influence on the molecule’s bioavailability and metabolic stability is a key focus, with some studies indicating improved pharmacological profiles .
Results : Research indicates that fluorination can lead to compounds with enhanced therapeutic properties and reduced degradation rates in vivo .
Results : Findings suggest that fluorination can modulate reactivity and stability, providing insights into the design of more robust organic molecules .
Results : The use of 4-Fluoro-D-phenylalanine hydrochloride has improved the accuracy and reliability of analytical techniques for detecting fluorinated amino acids in complex mixtures .
Results : The fluorine-18 isotope, when attached to phenylalanine, allows for the detailed imaging of cellular metabolism and can be used to detect cancerous tissues .
Results : Research has found that fluorinated derivatives can provide insights into the mechanisms of diseases like Parkinson’s and Alzheimer’s .
Results : Studies indicate that fluorinated compounds have distinct pathways and rates of degradation compared to their non-fluorinated counterparts .
Results : Modified enzymes show enhanced stability and activity under industrial conditions, leading to more efficient biocatalysis .
Results : Preliminary studies suggest that fluorinated amino acids could contribute to the development of new flavors and preservation techniques .
Results : Experimental crops show promise in reducing pest populations and increasing crop yields without the need for chemical pesticides .
Results : The incorporation of fluorinated amino acids has facilitated the identification and quantification of proteins, enhancing our understanding of cellular processes .
Results : This has led to the development of proteins with new functionalities, expanding the potential applications of synthetic biology .
Results : Nanomaterials developed using this compound have shown improved stability and functionality, with potential uses in drug delivery and diagnostics .
Results : Materials enhanced with fluorinated amino acids have demonstrated superior performance in various applications, including aerospace and electronics .
Results : Studies suggest that fluorinated compounds can lead to veterinary medications with fewer side effects and better therapeutic profiles .
Results : Preliminary research indicates that these peptides may improve skin health by enhancing hydration and reducing signs of aging .
Safety And Hazards
Eigenschaften
IUPAC Name |
(2R)-2-amino-3-(4-fluorophenyl)propanoic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO2.ClH/c10-7-3-1-6(2-4-7)5-8(11)9(12)13;/h1-4,8H,5,11H2,(H,12,13);1H/t8-;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDECBCKSULAIGP-DDWIOCJRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)O)N)F.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C[C@H](C(=O)O)N)F.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClFNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.64 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluoro-D-phenylalanine hydrochloride | |
CAS RN |
122839-52-5 |
Source


|
| Record name | 122839-52-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![[2-(Butan-2-yl)-2-(12-carboxydodecyl)-4,4-dimethyl-1,3-oxazolidin-3-yl]oxidanyl](/img/structure/B45490.png)

![[(2S,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl] dodecanoate](/img/structure/B45495.png)

![(3R,4R,6S)-4-[tert-butyl(dimethyl)silyl]oxy-6-methyl-3-(2-oxopropyl)oxan-2-one](/img/structure/B45501.png)

